molecular formula C18H21NO2 B2941084 N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1396848-46-6

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide

Cat. No.: B2941084
CAS No.: 1396848-46-6
M. Wt: 283.371
InChI Key: KKVKJXUECDBNDA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a hydroxyphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carbonyl group.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-phenylpropyl)formamide: Similar structure but with a formamide group instead of a benzamide.

    3-Hydroxy-N-methyl-3-phenyl-propylamine: Contains a similar hydroxyphenylpropyl group but with an amine instead of a benzamide.

    N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide: Similar hydroxyphenylpropyl group but with a benzo[d]thiazole core.

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide is unique due to the presence of both the hydroxyphenylpropyl group and the dimethyl-substituted benzamide core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-8-9-14(2)16(12-13)18(21)19-11-10-17(20)15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKJXUECDBNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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